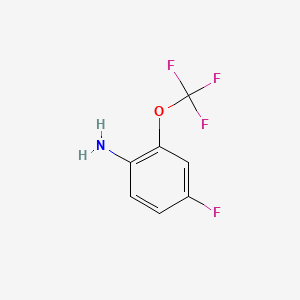

4-Fluoro-2-(trifluoromethoxy)aniline

Beschreibung

Contextualization of Fluorinated Anilines in Organic Synthesis and Applied Chemistry

The presence of fluorine in an aniline (B41778) ring can significantly alter the molecule's physical, chemical, and biological properties. ontosight.ai In organic synthesis, fluorinated anilines are utilized as precursors to construct intricate molecular architectures. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of the final products. mdpi.com Furthermore, the electronegativity of fluorine can influence the reactivity of the aniline core, enabling selective chemical transformations. These characteristics make fluorinated anilines indispensable in the development of new chemical entities with tailored properties.

Rationale for Strategic Fluorine and Trifluoromethoxy Group Incorporation in Organic Molecules

The specific placement of both a fluorine atom and a trifluoromethoxy (-OCF3) group on the aniline scaffold, as seen in 4-Fluoro-2-(trifluoromethoxy)aniline, is a deliberate design strategy to modulate molecular properties for specific applications.

Moreover, the trifluoromethoxy group is known to increase lipophilicity (the ability to dissolve in fats and lipids), a critical parameter in drug design as it influences a compound's ability to cross cell membranes and interact with biological targets. nih.gov The metabolic stability of the trifluoromethoxy group is another key advantage, as it is resistant to enzymatic degradation in the body, which can lead to a longer duration of action for a drug. nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H5F4NO |

| Molecular Weight | 195.11 g/mol |

| Boiling Point | 165.5 ± 35.0 °C at 760 mmHg |

| Flash Point | 53.9 ± 25.9 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| Vapor Pressure | 1.9 ± 0.3 mmHg at 25°C |

| Refractive Index | 1.464 |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Overview of Research Trajectories for this compound and its Derivatives

While specific research on this compound is still emerging, the broader class of fluorinated anilines is being extensively investigated. Research is focused on leveraging the unique properties of these compounds for the development of novel:

Pharmaceuticals: As building blocks for new drugs with improved efficacy, metabolic stability, and bioavailability. ontosight.ai

Agrochemicals: For the synthesis of more potent and selective pesticides and herbicides. guidechem.com

Advanced Materials: In the creation of polymers and other materials with enhanced thermal and chemical resistance.

The specific substitution pattern of this compound makes it a promising candidate for further exploration in these areas. Future research will likely focus on the development of efficient synthetic routes to this compound and the investigation of its utility in the creation of novel functional molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDKCJQODJFZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-66-7 | |

| Record name | 4-Fluoro-2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethoxy Aniline and Its Derivatives

Direct Synthesis Approaches to 4-Fluoro-2-(trifluoromethoxy)aniline

Direct synthetic routes to this compound are not widely documented in scientific literature. The introduction of both a fluorine atom and a trifluoromethoxy group onto an aniline (B41778) ring in a single step or a straightforward sequence is challenging. The majority of established methods rely on the construction of the molecule from precursors already containing some of the required functionalities.

Precursor-Based Synthetic Routes

The most prevalent and well-documented strategy for the synthesis of this compound and its derivatives involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular migration of the trifluoromethoxy (OCF₃) group. metu.edu.trnih.gov This approach offers a reliable and versatile pathway to a variety of ortho-trifluoromethoxylated anilines. beilstein-journals.orgnih.gov

O-Trifluoromethylation of N-aryl-N-hydroxyacetamides

The initial and critical step in this precursor-based route is the synthesis of the N-aryl-N-hydroxyacetamide intermediate. For the synthesis of this compound, the required precursor is N-(4-fluorophenyl)-N-hydroxyacetamide. This intermediate is typically prepared from the corresponding nitroaromatic compound, 4-fluoronitrobenzene. The nitro group is selectively reduced to a hydroxylamine (B1172632), which is then acetylated to yield the desired N-(4-fluorophenyl)-N-hydroxyacetamide. google.com

Once the N-aryl-N-hydroxyacetamide is obtained, the next step is the O-trifluoromethylation. This reaction introduces the -OCF₃ group onto the nitrogen atom of the hydroxylamine moiety.

Thermally Induced Intramolecular OCF₃-Migration Strategies

Following the O-trifluoromethylation, the resulting N-aryl-N-(trifluoromethoxy)acetamide undergoes a thermally induced intramolecular rearrangement. google.com This migration step is the cornerstone of this synthetic strategy, leading to the desired ortho-trifluoromethoxylated aniline derivative. The reaction is typically carried out by heating the intermediate in a suitable solvent, such as nitromethane. metu.edu.trgoogle.com The OCF₃ group migrates from the nitrogen atom to the ortho position of the aromatic ring. Subsequent deacetylation of the amide group yields the final product, this compound.

The proposed mechanism for this rearrangement involves a heterolytic cleavage of the N-OCF₃ bond, which generates a nitrenium ion and a trifluoromethoxide anion. These species then recombine, with the trifluoromethoxide attacking the ortho-position of the aromatic ring. nih.gov

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | N-(4-fluorophenyl)-N-hydroxyacetamide | Togni Reagent II, Cs₂CO₃ (catalytic), Chloroform (B151607), Room Temperature | N-(4-fluorophenyl)-N-(trifluoromethoxy)acetamide | High |

| 2 | N-(4-fluorophenyl)-N-(trifluoromethoxy)acetamide | Nitromethane, Heat (e.g., 120 °C) | N-(4-fluoro-2-(trifluoromethoxy)phenyl)acetamide | Good to Excellent |

| 3 | N-(4-fluoro-2-(trifluoromethoxy)phenyl)acetamide | Acid or Base Hydrolysis | This compound | High |

Table 1: General steps for the precursor-based synthesis of this compound.

Utility of Specific Trifluoromethylation Reagents (e.g., Togni Reagent II)

A key reagent in the O-trifluoromethylation of N-aryl-N-hydroxyacetamides is 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as Togni Reagent II. metu.edu.tr This hypervalent iodine reagent is an electrophilic source of the trifluoromethyl group and is widely used due to its stability and reactivity under mild conditions. google.com The reaction is typically performed in the presence of a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like chloroform at room temperature. metu.edu.tr The use of Togni Reagent II has been instrumental in making the synthesis of ortho-trifluoromethoxylated anilines more accessible and efficient. google.com

Synthesis of Related Fluorinated Anilines and Analogues

The synthetic methodologies described above are not limited to the preparation of this compound but can be applied to a broader range of fluorinated anilines.

Strategies for ortho-Trifluoromethoxylated Aniline Derivatives

The two-step sequence of O-trifluoromethylation and subsequent OCF₃ migration is a general and powerful method for the synthesis of a wide array of ortho-trifluoromethoxylated aniline derivatives. nih.gov This protocol exhibits high functional-group tolerance and can be performed on a gram scale. beilstein-journals.orgnih.gov By starting with differently substituted N-aryl-N-hydroxyacetamides, a variety of aniline derivatives with the trifluoromethoxy group at the ortho position can be accessed. This versatility makes it a valuable tool in the development of new pharmaceuticals and agrochemicals where the introduction of a trifluoromethoxy group can significantly impact the biological activity of a molecule. metu.edu.trgoogle.com

| Starting Material (Substituted Aniline) | Key Intermediate | Final Product (ortho-OCF₃ Aniline Derivative) |

| Aniline | N-phenyl-N-hydroxyacetamide | 2-(Trifluoromethoxy)aniline (B52511) |

| 4-Chloroaniline | N-(4-chlorophenyl)-N-hydroxyacetamide | 4-Chloro-2-(trifluoromethoxy)aniline |

| 4-Bromoaniline | N-(4-bromophenyl)-N-hydroxyacetamide | 4-Bromo-2-(trifluoromethoxy)aniline |

| Methyl 4-aminobenzoate | Methyl 4-(N-hydroxyacetamido)benzoate | Methyl 4-amino-3-(trifluoromethoxy)benzoate |

Table 2: Examples of ortho-Trifluoromethoxylated Aniline Derivatives Synthesized via the OCF₃ Migration Strategy.

Multi-step Reaction Sequences for Substituted Anilines

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. uva.nl For substituted anilines, a common and effective strategy involves the reduction of a corresponding nitroaromatic compound. This approach is particularly useful as nitro groups can be introduced to aromatic rings through electrophilic nitration, and their subsequent reduction to an amino group is typically high-yielding.

A representative multi-step sequence that could be adapted for the synthesis of fluorinated anilines begins with a suitably substituted benzene (B151609) derivative. For instance, a precursor like 1-fluoro-3-(trifluoromethoxy)benzene could be nitrated to introduce a nitro group at a position that, upon reduction, would yield the desired aniline isomer. The reduction of the nitro group is a classic transformation that can be achieved under various conditions. ncert.nic.in

A general two-step approach for a related compound, 2-(trifluoromethoxy)aniline, involves the reaction of 2-chloronitrobenzene with sodium trifluoromethoxide, followed by the reduction of the nitro group to furnish the aniline. ontosight.ai This highlights a common strategy: introduction of the trifluoromethoxy group via nucleophilic substitution, followed by transformation of a precursor functional group (like a nitro group) into the amine.

Another relevant multi-step protocol involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, which then undergo an intramolecular OCF3 migration to yield ortho-OCF3 aniline derivatives. nih.gov This sequence demonstrates a more advanced method for introducing the trifluoromethoxy group ortho to the amine. A typical reaction might start with the reduction of a nitrobenzoate, followed by protection of the resulting amine and subsequent reaction with an electrophilic trifluoromethylating agent. nih.gov

Nucleophilic Substitution and Hydrogenation Reactions in Aniline Synthesis

Nucleophilic aromatic substitution (SNAr) and hydrogenation are two powerful and widely used reactions in the synthesis of substituted anilines. ncert.nic.in Hydrogenation is the most common method for reducing nitroarenes to anilines. This reaction is typically carried out using hydrogen gas with a metal catalyst or through catalytic transfer hydrogenation.

Hydrogenation of Nitroarenes: The conversion of a nitro group to a primary amine is a fundamental step. For example, a precursor such as 1-fluoro-5-nitro-2-(trifluoromethoxy)benzene could be hydrogenated to produce this compound. This reduction is often achieved with high efficiency.

Commonly used catalytic systems for this transformation include:

Palladium on carbon (Pd/C): A versatile and widely used catalyst for hydrogenation.

Platinum(IV) oxide (PtO2): Also known as Adams' catalyst, it is effective for reducing nitro groups.

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring higher pressures and temperatures.

Iron in acidic medium: A classic method that is often preferred in industrial settings due to its low cost. ncert.nic.in

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are crucial for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing precursors for this compound, a halogenated nitroaromatic compound could serve as the substrate. For example, a compound like 2,4-difluoro-1-nitrobenzene could potentially react with a trifluoromethoxide source, where one of the fluorine atoms is displaced. The position of substitution is directed by the activating nitro group. Subsequently, the nitro group can be reduced to an amine via hydrogenation as described above. The feasibility of this reaction depends on the relative activation of the halogen atoms on the ring. ncert.nic.in

Catalytic Approaches in Fluorinated Aniline Synthesis

Catalytic methods offer efficient and selective routes to complex molecules, and they are extensively used in the synthesis of fluorinated anilines. These methods often provide advantages in terms of milder reaction conditions, higher yields, and better functional group tolerance compared to classical stoichiometric reactions.

Palladium-Catalyzed Methods (e.g., PdCl2-V2O5, Pd/C)

Palladium catalysis is a powerful tool in modern organic synthesis, enabling a wide array of transformations, including cross-coupling reactions and C-H functionalization. uva.nl

Catalytic Hydrogenation: As mentioned previously, Pd/C is a premier catalyst for the reduction of nitroaromatics to anilines, a key step in the synthesis of this compound from its nitro precursor. ncert.nic.in

C-N Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the direct formation of anilines from aryl halides or triflates and an ammonia (B1221849) equivalent. A palladium catalyst, in conjunction with a suitable ligand, facilitates the coupling of an aryl precursor, such as 4-fluoro-2-(trifluoromethoxy)bromobenzene, with an amine source.

C-H Functionalization: More advanced methods involve the direct, palladium-catalyzed trifluoromethylation of C-H bonds. For example, an acetanilide (B955) derivative can be ortho-trifluoromethylated using a palladium catalyst and an electrophilic trifluoromethyl source. acs.org This type of reaction could be envisioned for the late-stage introduction of a trifluoromethyl group, although the synthesis of a trifluoromethoxy group is distinct. Palladium catalysts have also been developed for the defluorinative alkynylation of polyfluoroalkyl ketones. rsc.org

The following table summarizes representative palladium-catalyzed reactions relevant to aniline synthesis.

| Reaction Type | Catalyst System | Substrate Example | Product Type |

| Nitro Reduction | Pd/C, H₂ | 1-Fluoro-5-nitro-2-(trifluoromethoxy)benzene | This compound |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand, Base | 4-Fluoro-2-(trifluoromethoxy)bromobenzene | This compound |

| C-H Trifluoromethylation | Pd(OAc)₂ | Acetanilide | ortho-CF₃ Acetanilide |

Copper-Catalyzed Amination

Copper-catalyzed amination reactions, such as the Ullmann condensation, represent one of the earliest methods for forming C-N bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more versatile copper-based systems. researchgate.net

This method is particularly useful for the amination of aryl halides. A potential synthetic route to this compound could involve the reaction of 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene (B6323349) with an ammonia source, such as aqueous ammonia or an ammonia surrogate, in the presence of a copper catalyst (e.g., CuI) and a ligand. researchgate.net A patent describes the synthesis of 2,3,4-trifluoroaniline (B1293922) from 1,2,3,4-tetrafluorobenzene (B1293379) using liquefied ammonia in the presence of copper powder as a catalyst. google.com A simple copper-catalyzed synthesis of anilines from aryl halides using aqueous ammonia has also been reported. researchgate.net

Silver-Catalyzed Regioselective Hydroarylation Reactions

Silver catalysis is less common for aniline synthesis but has found application in other areas of aromatic functionalization, such as hydroarylation. nih.govossila.com Hydroarylation involves the addition of an aromatic C-H bond across a double or triple bond. nih.gov While direct application to the primary synthesis of this compound is not prominently documented, silver catalysis is noted for regioselective reactions. For instance, silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides with anilines has been reported. ossila.com Silver catalysts, often in combination with gold or other metals, are also used in the hydroarylation of alkynes for the synthesis of biaryls. nih.govmdpi.com The relevance of such reactions would likely be in the further derivatization of the aniline product rather than its initial synthesis.

Functional Group Transformations and Derivatization

Once this compound is synthesized, its amino group serves as a versatile handle for a wide range of functional group transformations and derivatization reactions. greyhoundchrom.com These reactions are essential for incorporating the fluorinated aniline moiety into larger, more complex molecules, such as pharmaceuticals and agrochemicals. science.gov

The nucleophilic amino group can readily undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common transformation, and the resulting amides are often important intermediates or final products themselves. ncert.nic.in

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though overalkylation to quaternary ammonium (B1175870) salts can be a competing process. ncert.nic.in

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Formation of Schiff Bases (Imines): Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Palladium-Catalyzed Cross-Coupling: The aniline can be used as a nucleophile in cross-coupling reactions to form more complex structures.

The following table provides examples of derivatization reactions starting from a substituted aniline.

| Reagent | Reaction Type | Product Functional Group |

| Acetyl Chloride | Acylation | Amide (-NHCOCH₃) |

| Methyl Iodide | Alkylation | Secondary Amine (-NHCH₃) |

| NaNO₂, HCl | Diazotization | Diazonium Salt (-N₂⁺Cl⁻) |

| Benzaldehyde | Imine Formation | Imine (-N=CHPh) |

These transformations allow chemists to leverage the unique electronic and steric properties of the this compound core to build a diverse library of complex molecules for various applications. nih.gov

Synthesis of Heterocycle Derivatives (e.g., Quinoxalines, Quinolines, Benzoimidazotriazines, Phenazines, Phenoxazines)

The synthesis of complex heterocyclic structures from this compound is a significant area of research. While direct synthetic examples for all the listed heterocycles are not extensively documented, general and analogous methods provide a clear pathway for their preparation.

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For derivatives of this compound, this would typically first involve the introduction of a second amino group ortho to the existing one. Subsequent cyclization with a suitable dicarbonyl compound would yield the desired quinoxaline.

Quinolines: A common route to quinoline (B57606) synthesis is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. For instance, a plausible route to a quinoline derivative would involve reacting this compound with a β-diketone like acetylacetone (B45752) under acidic conditions. Another established method is the Conrad-Limpach synthesis, where an aniline reacts with a β-ketoester. For example, the reaction of an aniline with ethyl acetoacetate (B1235776) proceeds through an initial condensation followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. A general example of this is the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline from aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate, which proceeds via a cyclization reaction catalyzed by p-toluenesulfonic acid in toluene (B28343) at high temperatures. nih.gov

Phenazines: The synthesis of phenazine (B1670421) derivatives can be achieved through the oxidation of a mixture of an aniline and a catechol, or through the cyclization of o-substituted anilines. A general strategy for synthesizing fluorinated phenazines involves the oxidation of fluorinated anilines to their corresponding azobenzene (B91143) intermediates. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with an appropriate aniline derivative, such as 2-methoxyaniline, and subsequent acid-catalyzed cyclization to form the phenazine core. rsc.org

Phenoxazines: Phenoxazine synthesis can be accomplished by the condensation of an o-aminophenol with a catechol derivative. To apply this to this compound, it would first need to be converted to the corresponding o-aminophenol derivative.

Formation of Triarylmethane Derivatives via Conjugated Addition

The formation of triarylmethane derivatives from anilines can be achieved through various methods, including conjugated addition reactions. While a specific example detailing the use of this compound in a conjugated addition to form triarylmethanes was not found, a closely related compound, 2-Fluoro-4-(trifluoromethyl)aniline, is known to participate in such reactions. This analogous aniline undergoes a conjugated addition to para-quinone methides, yielding triarylmethane derivatives. This suggests that this compound would likely exhibit similar reactivity, serving as a nucleophile in the 1,6-addition to a suitable Michael acceptor.

Preparation of Schiff Bases

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. A series of Schiff bases have been prepared by reacting 2-(trifluoromethoxy)aniline with various aromatic aldehydes. cabidigitallibrary.org This reaction is typically carried out by refluxing the aniline and aldehyde in an appropriate solvent, such as ethanol. The formation of the imine bond (C=N) is a key step in this synthesis.

A study on the synthesis of Schiff bases from 2-(trifluoromethoxy)aniline and different aromatic aldehydes reported the characterization of five new compounds. cabidigitallibrary.org The general reaction involves the condensation of the aniline with the aldehyde, often with acid or base catalysis, to facilitate the dehydration process.

Derivatization to Quinolines and Polysubstituted Naphthalenes

The derivatization of anilines to form quinolines is a well-established area of synthetic chemistry, as mentioned in section 2.5.1. The Combes, Doebner-von Miller, and Skraup syntheses are classic examples of reactions that convert anilines into the quinoline ring system. For instance, a series of novel fluorinated quinoline analogs were synthesized from 2-fluoroaniline, ethyl 2-methylacetoacetate, and various substituted benzoic acids, highlighting a potential pathway for derivatives of this compound. nih.gov

The synthesis of polysubstituted naphthalenes from anilines is less direct and typically involves multiple synthetic steps. One potential route could involve the conversion of the aniline to a diazonium salt, followed by a reaction that builds the second aromatic ring, such as the Gomberg-Bachmann reaction, although this is more commonly used for biaryl synthesis. More complex strategies would be required to construct the naphthalene (B1677914) core from an aniline precursor.

Synthesis of Chromene and Thiol Derivatives

Chromenes: The synthesis of chromene derivatives often involves the reaction of a phenol (B47542) with a suitable three-carbon component. While there is no direct report of synthesizing chromenes from this compound, a potential synthetic route could involve the initial conversion of the aniline to a phenol, followed by a Pechmann condensation with a β-ketoester or a similar reaction to form the chromene ring. General methods for chromene synthesis include the reaction of salicylaldehydes with active methylene (B1212753) compounds.

Oxidation, Reduction, and Substitution Reactions in Derivative Synthesis

The functional groups present in this compound and its derivatives are amenable to various transformations, including oxidation, reduction, and substitution reactions, which are crucial for the synthesis of more complex molecules.

Oxidation: The amino group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azo compounds. As mentioned in the synthesis of phenazines, the oxidation of fluorinated anilines to azobenzenes is a key step. rsc.org This is often achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.

Reduction: The reduction of a nitro group to an amine is a fundamental transformation in aromatic chemistry. If a nitro group were introduced onto the aromatic ring of a this compound derivative, it could be selectively reduced to an amino group using a variety of reagents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl). wikipedia.org This reaction is particularly useful for introducing a second amino group to facilitate the synthesis of heterocyclic systems like quinoxalines.

Substitution: The aromatic ring of this compound is activated towards electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of incoming electrophiles. The amino group is a strong activating group and is ortho-, para-directing, while the fluorine and trifluoromethoxy groups are deactivating but also ortho-, para-directing. Nucleophilic aromatic substitution (SNAr) is also a key reaction, particularly for derivatives where the fluorine atom can be displaced by a nucleophile, especially if further activated by electron-withdrawing groups. For example, in the synthesis of fluorinated phenazines, an SNAr reaction of a fluorinated azobenzene with an aniline is a crucial step. rsc.org

Reactivity and Reaction Mechanisms of 4 Fluoro 2 Trifluoromethoxy Aniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a critical reaction class for aryl halides, proceeding via an addition-elimination mechanism. libretexts.org The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgwikipedia.org

In 4-Fluoro-2-(trifluoromethoxy)aniline, the aromatic ring is highly deactivated towards electrophilic substitution but activated for nucleophilic attack. The fluorine atom at the 4-position is the designated leaving group. Its reactivity in SₙAr reactions is enhanced by two factors:

The trifluoromethoxy (-OCF₃) group at the ortho position acts as a strong electron-withdrawing group, helping to stabilize the anionic Meisenheimer complex formed during the reaction.

The amino (-NH₂) group , while typically an activating group, can be protonated under certain conditions to form an anilinium ion (-NH₃⁺), which is strongly deactivating and further enhances the ring's susceptibility to nucleophilic attack.

The rate-determining step in SₙAr reactions is typically the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com For this reason, even though the carbon-fluorine bond is very strong, fluoroarenes are often more reactive in SₙAr reactions than other haloarenes because fluorine's high electronegativity strongly activates the ring towards nucleophilic attack. masterorganicchemistry.com

Reactivity of the Amino Group

The amino group (-NH₂) on the aniline (B41778) ring is a versatile functional group that can undergo a variety of reactions. Its nucleophilicity is somewhat reduced by the electron-withdrawing effects of the -F and -OCF₃ groups, but it remains a reactive center.

Common Reactions of the Amino Group:

Diazotization: Like other primary aromatic amines, it can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful for introducing a wide range of other functional groups onto the aromatic ring.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other reactions, such as nitration, to prevent oxidation and control its directing effects.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Condensation Reactions: The amine can participate in condensation reactions, for instance, with aldehydes and ketones to form Schiff bases (imines).

The position of the amino group influences its reactivity. Studies on substituted naphthoquinones have shown that the nucleophilicity of an amino group is affected by its position relative to other substituents due to the displacement of electron density. lpnu.ua In this compound, the combined electron-withdrawing nature of the ortho -OCF₃ and para -F groups decreases the electron density on the nitrogen atom, making it a weaker base and less nucleophilic than aniline itself.

Stability and Decomposition Pathways

The stability of fluorinated aromatic compounds is generally high due to the strength of the carbon-fluorine bond. However, under specific conditions like high temperatures, they can undergo decomposition.

Thermal Stability Studies

While specific, detailed thermal stability studies for this compound are not extensively published in readily available literature, the thermal behavior of per- and polyfluoroalkyl substances (PFAS) in general has been a subject of critical review. nih.gov Thermal treatment processes like incineration are used for the disposal of PFAS-containing wastes, but the mechanisms and pathways of decomposition are complex and not fully understood. nih.gov The high stability of the C-F and C-O bonds in the trifluoromethoxy group suggests that significant thermal energy is required for decomposition.

Investigation of Decomposition Products via Spectroscopic and Computational Methods

Upon thermal decomposition, fluorinated organic compounds are expected to break down into smaller, more stable molecules. For this compound, the likely decomposition products would include light gases. ias.ac.in

Expected Thermal Decomposition Products:

Carbon oxides (CO, CO₂)

Nitrogen oxides (NOx)

Hydrogen fluoride (B91410) (HF)

Water (H₂O)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular structure, stability, and vibrational frequencies, which can predict decomposition pathways. researchgate.netresearchgate.net Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and FT-Raman are used experimentally to identify functional groups and can be employed to characterize decomposition products. researchgate.netnih.gov For related compounds like 3-hydroxy-3',4',5,7-tetramethoxyflavone, thermogravimetric analysis has shown complete decomposition into gaseous products like CO₂ and H₂O. ias.ac.in

Influence of Fluorine and Trifluoromethoxy Substituents on Reaction Kinetics and Selectivity

The -F and -OCF₃ substituents have a profound impact on the kinetics and selectivity of reactions involving this compound. Their effects are primarily electronic, stemming from inductive and resonance contributions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect |

| Fluorine (-F) | Strong | Weak | Strongly deactivating, ortho-para directing |

| Trifluoromethoxy (-OCF₃) | Strong | Weak (due to F atoms) | Strongly deactivating, meta directing |

| Amino (-NH₂) | Weak | Strong | Strongly activating, ortho-para directing |

The trifluoromethoxy group is one of the most electron-withdrawing and lipophilic substituents used in medicinal and agrochemical chemistry. beilstein-journals.org Its inductive effect is slightly less than that of a trifluoromethyl (-CF₃) group, but its ability to donate electron density via resonance is significantly weaker than that of a methoxy (B1213986) (-OCH₃) group or even a fluorine atom. beilstein-journals.org This combination makes the -OCF₃ group strongly deactivating.

This electronic profile governs reactivity:

Reaction Kinetics: The strong deactivation of the ring by both -F and -OCF₃ groups slows down electrophilic aromatic substitution reactions considerably. Conversely, these groups accelerate nucleophilic aromatic substitution by stabilizing the anionic intermediate. researchgate.net

Selectivity (Regiochemistry): In electrophilic substitution reactions, the final substitution pattern is a result of the competing directing effects of the three substituents. The powerful ortho-para directing amino group will likely dominate, directing incoming electrophiles to the 5-position (ortho to -NH₂ and meta to -OCF₃). However, the deactivating nature of the ring makes such reactions challenging. For instance, the nitration of N-Acetyl-4-(trifluoromethoxy)aniline occurs at the position ortho to the trifluoromethoxy group and meta to the activating acetylamino group, highlighting the powerful influence of the -OCF₃ group. beilstein-journals.org

Polymerization and Oligomerization Tendencies (e.g., Dimer and Cyclic Trimer Formation)

Anilines, particularly under oxidative conditions, are known to undergo polymerization to form polyanilines (PANI). sapub.orgrsc.org The presence and position of substituents on the aniline monomer can significantly affect the polymerization process and the properties of the resulting polymer. rsc.org Fluorinated substituents can influence reaction kinetics and may impart unique properties to the resulting polymers, such as enhanced thermal stability and chemical resistance. sapub.orgrsc.org

While specific studies on the polymerization of this compound are scarce, research on related compounds provides insight. The oxidative polymerization of anilines is influenced by factors like hydrogen bonding, which can be affected by highly electronegative fluorine atoms. sapub.org

There is also evidence that substituted anilines can form smaller oligomers. For example, 2-(trifluoromethyl)aniline (B126271) has been shown to form both dimers and cyclic trimers when exposed to certain catalysts like ion-exchanged montmorillonites. acs.org Theoretical DFT calculations have been used to study the conformation and electronic effects in substituted aniline trimers. researchgate.net This suggests that this compound may also have a tendency to form such oligomeric structures under specific catalytic or thermal conditions.

Advanced Spectroscopic Characterization and Analysis

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments

The FT-IR spectrum of 4-Fluoro-2-(trifluoromethoxy)aniline is expected to exhibit a series of characteristic absorption bands corresponding to the specific vibrational modes of its constituent parts. The primary amine (-NH₂) group typically shows distinct symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

The trifluoromethoxy (-OCF₃) group and the C-F bond produce strong, characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). Specifically, C-F stretching vibrations associated with the -OCF₃ group are typically very strong and found in the 1200-1000 cm⁻¹ range. The C-O stretching of the trifluoromethoxy group and the C-N stretching of the amine are also expected in this region. Aromatic C=C ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | -NH₂ |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1550 - 1620 | N-H Scissoring (Bending) | -NH₂ |

| 1450 - 1600 | C=C Ring Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Ar-NH₂ |

| 1200 - 1280 | C-F Stretch (Aromatic) | Ar-F |

| 1100 - 1250 | C-F Asymmetric Stretch | -OCF₃ |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

Complementing FT-IR, FT-Raman spectroscopy provides information on the molecule's vibrational modes, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the -OCF₃ group are also expected to be prominent. While N-H stretching bands are typically weak in Raman spectra, the C-N bond and ring breathing modes can be clearly observed. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the 3N-6 fundamental vibrational modes of the molecule. tsijournals.comnih.gov

Surface-Enhanced Raman Scattering (SERS) Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. mdpi.com For aniline (B41778) derivatives, the SERS effect is often significant due to the interaction of the amino group's lone pair of electrons with the metal surface. scirp.orgscirp.org This chemical enhancement mechanism, combined with electromagnetic enhancement from surface plasmons, can increase signal intensity by several orders of magnitude. researchgate.net

In the SERS analysis of this compound, vibrational modes involving the amino group (e.g., C-N stretching) and the aromatic ring (e.g., ring breathing modes) are expected to be strongly enhanced. scirp.org The orientation of the molecule on the metal surface, influenced by steric effects from the ortho-trifluoromethoxy group, would affect the relative enhancement of different vibrational modes. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chemical Shift Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene (B151609) ring. The coupling between these protons and with the fluorine atom would result in complex splitting patterns (e.g., doublets, triplets, or doublet of doublets). A broad singlet, corresponding to the two amine protons (-NH₂), would also be present, and its chemical shift can be variable.

¹³C NMR: The ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine and the trifluoromethoxy group will show characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative and is expected to show two distinct signals. nih.gov One signal will correspond to the single fluorine atom attached to the aromatic ring, and the other will be from the three equivalent fluorine atoms of the -OCF₃ group. biophysics.org The chemical shifts and coupling patterns provide unambiguous evidence for the presence and position of these fluorine-containing substituents. Studies on related compounds like 4-trifluoromethoxyaniline have utilized ¹⁹F NMR extensively. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecule's mass and its fragmentation pattern upon ionization, which helps confirm its identity and structure. The molecular formula C₇H₅F₄NO gives a predicted monoisotopic mass of approximately 195.03 Da. uni.luuni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. The fragmentation of the molecular ion is guided by the stability of the resulting ions and neutral fragments. whitman.edulibretexts.org Key fragmentation pathways for this molecule would likely involve:

Loss of a fluorine radical (•F) from the trifluoromethoxy group.

Loss of a trifluoromethyl radical (•CF₃).

Cleavage of the C-O bond, leading to the loss of a trifluoromethoxy radical (•OCF₃).

Loss of HCN from the aromatic ring after initial fragmentation, a common pathway for anilines. miamioh.edu

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity | Description |

|---|---|---|

| 195 | [M]⁺ | Molecular Ion |

| 176 | [M - F]⁺ | Loss of a Fluorine radical |

| 126 | [M - CF₃]⁺ | Loss of a Trifluoromethyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org Aromatic compounds like this compound absorb light in the ultraviolet region (200-400 nm). The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the conjugated π-system of the benzene ring. libretexts.org The presence of the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups, which have non-bonding electrons (n), may also give rise to weaker n → π* transitions at longer wavelengths. youtube.comyoutube.com The solvent used for the analysis can influence the position of these absorption maxima.

Computational Chemistry and Theoretical Studies

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wsu.edu This approach provides a chemist-friendly representation of the electron density distribution, corresponding closely to the familiar Lewis structure concept. wsu.edu By examining the interactions between these localized orbitals, NBO analysis quantifies intramolecular delocalization and stabilization energies, offering a detailed view of the molecule's electronic structure. mdpi.com

Hyperconjugation is a key intramolecular interaction that involves the delocalization of electrons from a filled (donor) bonding or lone-pair orbital to an adjacent unfilled (acceptor) antibonding orbital. This interaction leads to the stabilization of the molecule. In this compound, NBO analysis can identify and quantify several important hyperconjugative and non-covalent interactions.

The analysis focuses on the second-order perturbation energy, E(2), which estimates the stabilization energy resulting from the donor-acceptor orbital interaction. A higher E(2) value indicates a stronger interaction. Key interactions that would be investigated in this compound include:

π → π* Interactions: Delocalization of π-electrons from the filled C-C π orbitals of the benzene (B151609) ring to the empty π* orbitals. These interactions are fundamental to the aromatic system's stability.

n → σ* and n → π* Interactions: Delocalization from lone pairs (n) of the nitrogen, oxygen, and fluorine atoms to antibonding orbitals (σ* or π). For instance, the lone pair on the amino nitrogen (n_N) can delocalize into the π orbitals of the aromatic ring, a crucial interaction that influences the amino group's electron-donating character.

Intramolecular Hydrogen Bonding: The presence of the amino group (N-H) and nearby fluorine and oxygen atoms suggests the possibility of weak intramolecular hydrogen bonds, such as N-H···F or N-H···O. NBO analysis can probe these by evaluating the interaction between the fluorine or oxygen lone pair (donor) and the N-H antibonding orbital (σ*_N-H).

The table below outlines the principal types of hyperconjugative interactions that would be quantified in a theoretical study of this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Significance |

| π (C-C) Ring | π* (C-C) Ring | Value | Aromatic system electron delocalization and stability. |

| n (N) Amino Group | π* (C-C) Ring | Value | Quantifies the electron-donating strength of the amino group to the ring. |

| n (O) Methoxy (B1213986) Group | σ* (C-F) CF3 | Value | Interaction involving the ether oxygen and the trifluoromethyl group. |

| n (F) Fluoro Substituent | π* (C-C) Ring | Value | Electron delocalization from the fluorine atom to the aromatic system. |

Note: E(2) values are placeholders and would be determined through specific computational calculations.

Charge delocalization is a critical factor in determining molecular stability and reactivity. NBO analysis provides a detailed picture of how electron density is shared and transferred between different parts of the this compound molecule. aip.org The delocalization effects, revealed by hyperconjugative interactions, lead to a more dispersed distribution of charge than a simple Lewis structure would suggest.

A significant aspect of this analysis is the investigation of potential intramolecular hydrogen bonds. While covalently bound fluorine is a weak hydrogen bond acceptor, specific molecular geometries can force an amino group's proton into close proximity with a fluorine atom, leading to a demonstrable N-H···F interaction. researchgate.netunamur.be Similarly, an N-H···O interaction with the trifluoromethoxy group's oxygen atom is possible. NBO analysis quantifies the strength of such bonds by calculating the stabilization energy (E(2)) between the lone pair orbital of the acceptor atom (F or O) and the antibonding orbital of the N-H bond. aip.org The presence of these interactions can significantly influence the molecule's conformational preferences and vibrational spectra.

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness)

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. Chemical hardness (η) measures the resistance to a change in electron distribution, while softness (S) indicates the molecule's susceptibility to charge transfer. These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | The inverse of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, making them crucial for applications in photonics, telecommunications, and optical data processing. Computational chemistry allows for the prediction of NLO properties, guiding the design of new materials. The key property for second-order NLO materials is the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response of a molecule. Molecules with large β values are promising candidates for NLO applications. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the components of the β tensor. mdpi.com The total (or static) first-order hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^½

where β_i = β_iii + β_ijj + β_ikk.

For this compound, the presence of electron-donating (amino) and electron-withdrawing (fluoro, trifluoromethoxy) groups on the π-conjugated system can lead to significant intramolecular charge transfer, which is a key requirement for a large NLO response. Calculations would determine the magnitude of β and identify the direction of the charge transfer responsible for the NLO activity.

| Parameter | Description |

| β_x, β_y, β_z | The components of the first hyperpolarizability vector along the x, y, and z axes. |

| β_tot | The total first hyperpolarizability, representing the overall NLO response. |

The two-state model is a simplified yet powerful approximation used to understand the origin of the first-order hyperpolarizability in molecules, especially those with a dominant charge-transfer transition. The model relates the hyperpolarizability (β) to key spectroscopic quantities: the transition energy (ΔE_ge) between the ground state (g) and the first excited state (e), the transition dipole moment (μ_ge), and the difference between the permanent dipole moments of the ground and excited states (Δμ = μ_e - μ_g).

The relationship can be expressed as:

β ∝ (μ_ge² * Δμ) / (ΔE_ge)²

This model is invaluable for evaluating NLO candidates. It indicates that a large NLO response is favored by:

A high transition dipole moment (μ_ge).

A large change in dipole moment upon excitation (Δμ), which corresponds to significant charge transfer.

A small transition energy (ΔE_ge) between the ground and the key excited state.

By calculating these parameters for this compound, the two-state model provides a clear rationale for its potential as an NLO material and offers insights into how its structure could be modified to enhance its NLO properties.

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. For this compound, the orientation of the amino (-NH2) and trifluoromethoxy (-OCF3) groups relative to the benzene ring and each other are of primary interest. The presence of the bulky and highly electronegative trifluoromethoxy group next to the amino group can create steric hindrance and influence the rotational barrier around the C-N and C-O bonds. Theoretical calculations, such as those employing Density Functional Theory (DFT), are essential to determine the most stable conformers and the energy landscape for interconversion between them. The strong inductive effect of the fluoro group can further influence the geometry and stability of different conformers.

Tautomerism involves the migration of a proton, resulting in isomers that can interconvert. For anilines, amine-imine tautomerism is a possibility, although the aromatic amine form is typically overwhelmingly more stable. Computational studies can quantify the energy difference between the amine tautomer (this compound) and its potential imine tautomer, confirming the stability of the aromatic structure. Such studies often involve calculating the relative energies of the optimized geometries of the tautomers and the transition state connecting them.

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy Changes)

Theoretical calculations can predict the thermodynamic properties of a molecule in the ideal gas state. These calculations are typically performed using statistical mechanics based on data obtained from quantum chemical computations, such as vibrational frequencies and molecular geometry.

Heat Capacity (Cp): The heat capacity of a molecule indicates the amount of heat required to raise its temperature. It is calculated from the contributions of translational, rotational, and vibrational motions.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. It is also calculated from translational, rotational, and vibrational contributions.

Enthalpy Changes (ΔH): The standard enthalpy of formation (ΔH°f) is a key thermodynamic quantity. It can be calculated computationally using methods like isodesmic reactions, where the number and types of bonds are conserved to facilitate error cancellation, providing more accurate results.

For this compound, these properties would be calculated using DFT methods (like B3LYP) with appropriate basis sets. The results of such calculations are crucial for understanding the molecule's stability and for chemical process modeling.

Table 1: Hypothetical Calculated Thermodynamic Properties (Note: This table is illustrative as specific literature values were not found. It demonstrates the typical output of such calculations.)

| Property | Calculated Value | Units |

| Heat Capacity (Cp) | Value | J/(mol·K) |

| Entropy (S°) | Value | J/(mol·K) |

| Enthalpy of Formation (ΔH°f) | Value | kJ/mol |

Time-Dependent DFT (TDDFT) for Vertical Electronic Transition States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules. wikipedia.orgresearchgate.netossila.com It is used to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. This information is fundamental for predicting a molecule's UV-Visible absorption spectrum.

The analysis of the molecular orbitals involved in these electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of the excitation, such as whether it is a local excitation or involves charge transfer. For this compound, TD-DFT calculations could predict its absorption maxima and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These photophysical properties are influenced by the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethoxy groups.

Mulliken's Charges Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemistry calculation. wikipedia.org It partitions the total electron density among the atoms. This analysis for this compound would reveal the electron distribution across the molecule.

It is expected that the highly electronegative fluorine and oxygen atoms, as well as the fluorine atoms of the trifluoromethoxy group, will carry significant negative charges. Conversely, the carbon atoms attached to them would exhibit positive charges. The nitrogen atom of the amino group would also be electronegative, while the hydrogen atoms would be positively charged. The distribution of these charges is critical for understanding the molecule's electrostatic potential, dipole moment, and intermolecular interactions.

Table 2: Illustrative Mulliken Atomic Charges (Note: This table is for illustrative purposes to show how data from a Mulliken charge analysis would be presented.)

| Atom | Charge (e) |

| N | -Value |

| C (attached to N) | +Value |

| C (attached to O) | +Value |

| O | -Value |

| F (on ring) | -Value |

| C (of CF3) | +Value |

| F (of CF3) | -Value |

Fukui Function Analysis

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule. nih.gov It measures the change in electron density at a particular point when the total number of electrons in the system changes. There are different forms of the Fukui function to predict susceptibility to:

Electrophilic attack (f+) : Indicates sites that are most likely to accept an electron.

Nucleophilic attack (f-) : Indicates sites that are most likely to donate an electron.

Radical attack (f0) : Indicates sites susceptible to attack by a radical.

For this compound, a Fukui function analysis would predict which atoms are most likely to participate in chemical reactions. The amino group is a known activating group in electrophilic aromatic substitution, and this analysis could quantify the reactivity of the ortho and para positions on the benzene ring relative to the amino group. The analysis would likely highlight the nucleophilic character of specific carbon atoms on the aromatic ring and the nitrogen atom.

Applications in Medicinal Chemistry and Drug Discovery Research

Building Blocks for Novel Therapeutic Agents

4-Fluoro-2-(trifluoromethoxy)aniline and its structural isomers serve as crucial intermediates in the synthesis of a diverse range of bioactive molecules. The presence of both a fluorine atom and a trifluoromethoxy group allows for the fine-tuning of a drug candidate's properties to improve its efficacy and pharmacokinetic profile.

Fluorinated anilines are integral to the design of novel anticancer agents. The unique properties of the fluorine and trifluoromethoxy groups can enhance the ability of these compounds to interact with cancer-specific molecular targets.

Research into fluoroaniline (B8554772) derivatives of naturally occurring quinones has demonstrated their potential in cancer therapy. In one study, a series of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and evaluated for their in vitro cytotoxicity against melanoma cell lines. One of the synthesized compounds, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- nih.govontosight.aibenzoquinone, which features a trifluoromethoxy-substituted aniline (B41778) moiety, exhibited significant cytotoxic activity. This compound demonstrated a lower cell viability with an LC50 of 12.25 μg/mL, highlighting its potential as a lead molecule for further drug discovery in oncology.

Another approach has been the synthesis of proguanil (B194036) derivatives incorporating a 4-(trifluoromethoxy)aniline (B150132) group. These compounds were evaluated for their anti-proliferative activity against various human cancer cell lines. The study found that derivatives with n-pentyl to n-octyl side chains exhibited significantly better anti-cancer abilities compared to the parent compound, proguanil. This suggests that the trifluoromethoxy aniline moiety, in combination with an optimal alkyl chain length, can significantly enhance the anti-proliferative effects of this class of compounds.

The table below summarizes the in vitro anticancer activity of a representative trifluoromethoxy aniline derivative.

| Compound Name | Cell Line | IC50 (µM) |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- nih.govontosight.aibenzoquinone | A375 (Melanoma) | 12.25 µg/mL |

The anti-inflammatory potential of compounds derived from fluorinated anilines is an active area of research. The electronic properties of the fluorine and trifluoromethoxy substituents can modulate the interaction of these molecules with key targets in inflammatory pathways.

One study explored the synthesis and anti-inflammatory activities of 4-anilinofuro[2,3-b]quinoline derivatives. While this study did not specifically use this compound, it highlights the potential of the anilino-scaffold in developing agents that can inhibit mast cell and neutrophil degranulation, key events in the inflammatory response. For instance, certain derivatives showed potent inhibition of mast cell degranulation with IC50 values as low as 6.5 µM.

Furthermore, 2-Fluoro-4-(trifluoromethoxy)aniline is noted as a crucial intermediate in the manufacture of drugs targeting inflammatory conditions. This indicates its importance as a starting material for more complex molecules with potential therapeutic applications in inflammation.

The table below shows the anti-inflammatory activity of a selected anilinofuro[2,3-b]quinoline derivative, demonstrating the potential of this class of compounds.

| Compound | Activity | IC50 (µM) |

| Furo[2,3-b]quinoline Derivative 6a | Inhibition of mast cell degranulation | 6.5 |

| Inhibition of neutrophil degranulation | 11.6 |

Structure-Activity Relationship (SAR) Studies of Fluorinated Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated compounds, these studies often focus on the effects of fluorine and trifluoromethyl or trifluoromethoxy groups on the molecule's interaction with its biological target.

The trifluoromethyl (-CF3) group can significantly impact the antibacterial efficacy of a compound. Its strong electron-withdrawing nature and high lipophilicity can enhance cell penetration and binding to bacterial enzymes or other targets.

A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives revealed important SAR insights. It was observed that the presence and position of the trifluoromethyl group, along with other substituents on the aniline ring, played a crucial role in the antibacterial activity against various Gram-positive strains. For example, a trifluoromethyl-substituted derivative showed good activity against tested bacteria with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL for a methicillin-resistant Staphylococcus aureus (MRSA) strain. The study also highlighted that increasing the lipophilicity through halogen substitution generally led to an increase in the activity of the molecules.

In another study on salicylanilide (B1680751) derivatives, the inclusion of a trifluoromethyl group on the aniline ring was explored for its effect on activity against multidrug-resistant S. aureus. The compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated excellent activity against nine MRSA and three vancomycin-resistant S. aureus (VRSA) strains with MIC values ranging from 0.031 to 0.062 µg/mL.

The following table presents the antibacterial activity of selected trifluoromethyl-substituted compounds against S. aureus.

| Compound Class | Specific Compound/Substituent | Strain | MIC (µg/mL) |

| N-(trifluoromethyl)phenyl pyrazole | Trifluoromethyl-substituted derivative (13) | MRSA | 3.12 |

| Salicylanilide | 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | MRSA | 0.031-0.062 |

| Salicylanilide | 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | VRSA | 0.031-0.062 |

The introduction of fluorine into a drug candidate can enhance its binding affinity to a target protein through various mechanisms. These include direct interactions of the fluorine atom with the protein or indirect effects on the polarity of other functional groups that interact with the target. The high electronegativity of fluorine can lead to favorable electrostatic interactions and can also influence the conformation of the molecule to better fit the binding site.

The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity, which can facilitate membrane permeability and influence drug-receptor interactions. In the context of Bcr-Abl inhibitors for chronic myeloid leukemia, it was found that the 4-(trifluoromethoxy)aniline moiety was an essential structural feature for achieving submicromolar potency. Any replacements of this group resulted in a complete loss of cellular activity, indicating a critical interaction with the enzyme. This highlights the profound effect of the trifluoromethoxy group on binding affinity and specificity.

Mechanism of Action Studies

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

There is no available scientific literature that describes the interaction of this compound with any specific molecular targets such as enzymes or receptors.

Modulation of Biological Pathways

Scientific studies have not yet been published that investigate or identify the modulation of any biological pathways by this compound.

Inhibition of Bacterial Efflux Pumps and Ribosomal Methyltransferase

There is no research to date that has examined or demonstrated the ability of this compound to inhibit bacterial efflux pumps or ribosomal methyltransferase.

Inhibition of Oncoprotein Kinase Akt Phosphorylation in Cancer Cells

There is no published evidence to suggest that this compound inhibits the phosphorylation of the oncoprotein kinase Akt in cancer cells.

Applications in Molecular Imaging

Currently, there are no documented applications of this compound as a probe or agent in molecular imaging studies.

Development of Fluorine-Containing Imaging Agents for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful clinical imaging modality that allows for the in-vivo visualization and quantification of biological processes. nih.gov The technique relies on radiotracers labeled with positron-emitting isotopes, among which Fluorine-18 (¹⁸F) is the most widely used due to its optimal half-life of 109.8 minutes, low positron energy, and efficient production via biomedical cyclotrons. nih.govsciencebusiness.net The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.gov This makes the development of ¹⁸F-labeled CF₃-containing compounds a highly attractive area in PET tracer design. nih.gov

The synthesis of these imaging agents involves incorporating the ¹⁸F isotope into a precursor molecule. sciencebusiness.net Historically, the development of [¹⁸F]trifluoromethylated radiotracers was challenging, often resulting in low radiochemical yields and purity. nih.gov However, recent advancements in [¹⁸F]trifluoromethylation chemistry have expanded the synthetic toolbox, enabling more efficient production of these valuable imaging agents. nih.govnih.gov The goal is to develop tracers that can selectively bind to specific biological targets, such as receptors or enzymes, which are often upregulated in disease states. For instance, new fluoro and trifluoromethyl analogs of the compound ER176 have been developed as potential PET radioligands for the Translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation. nih.gov

Imaging of Androgen Receptor-Positive Prostate Cancer

The androgen receptor (AR) is a critical protein in the development and progression of prostate cancer. nih.gov Visualizing and quantifying AR expression in tumors can provide crucial information for patient diagnosis, staging, and monitoring response to endocrine therapies. nih.gov PET imaging with AR-targeted radioligands has emerged as a non-invasive method to assess AR status throughout the body. nih.govnih.gov

Fluorine-18 labeled agents are central to this effort. One of the most well-studied PET tracers for imaging AR is 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT). nih.govnih.gov This radiolabeled analog of dihydrotestosterone (B1667394) binds directly to the AR, allowing for in-vivo visualization of its expression. nih.gov The development of such agents involves designing and synthesizing fluorinated analogs of high-affinity AR ligands. nih.gov While numerous PET agents have been developed and approved for prostate cancer imaging, including those targeting cell division or prostate-specific membrane antigen (PSMA), agents like [¹⁸F]FDHT specifically provide functional information about the AR signaling pathway. mdpi.comnih.gov This is particularly important in the context of castrate-resistant prostate cancer (CRPC), where AR signaling often remains a key driver of the disease.

In Vitro Evaluation of Biological Activities (e.g., Cytotoxic Performance against Cancer Cell Lines)

Derivatives synthesized from fluorinated anilines are frequently evaluated for their potential as anticancer agents. In vitro cytotoxicity assays are a primary screening method to determine a compound's ability to inhibit the growth of or kill cancer cells. These assays are typically performed on various cancer cell lines.

For example, a series of novel 4-anilinoquinazoline (B1210976) derivatives were synthesized and tested for their cytotoxic effects on the A431 human carcinoma cell line. ijcce.ac.irijcce.ac.ir Many of the synthesized compounds demonstrated significant growth inhibition at concentrations below 100 µM. ijcce.ac.irijcce.ac.ir In another study, fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and evaluated for their in vitro cytotoxicity against A375 melanoma cell lines. nih.gov The results indicated that some of these compounds exhibited promising anticancer activity. nih.gov Similarly, the introduction of a trifluoromethyl group into thiazolo[4,5-d]pyrimidine (B1250722) structures yielded compounds with notable cytotoxic effects against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. nih.gov

The cytotoxic performance is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the median cytotoxic concentration (CC₅₀), which represents the concentration of a compound required to inhibit cell growth or viability by 50%.

| Compound Derivative Class | Cancer Cell Line | Key Finding (IC₅₀ / CC₅₀ Value) | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines (Compound 8a) | A431 (human carcinoma) | IC₅₀ = 2.62 μM | ijcce.ac.irijcce.ac.ir |

| Fluoroaniline derivatives of hydroxybenzoquinone | A375 (Melanoma) | Lowest LC₅₀ of 12.25 μg/mL for one derivative | nih.gov |

| Thiazolo[4,5-d]pyrimidines (Compound 3b) | C32 (melanoma) | IC₅₀ = 24.4 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidines (Compound 3b) | A375 (melanoma) | IC₅₀ = 25.4 µM | nih.gov |

| Fluorinated Quaternary Ammonium (B1175870) Salts (Compound 13) | SW48 (in situ colorectal cancer) | CC₅₀ = 18.5 μM | nih.gov |

| Fluorinated Quaternary Ammonium Salts (Compound 14) | SW620 (metastatic colorectal cancer) | CC₅₀ = 14.5 μM | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

To understand the mechanism of action at a molecular level, researchers often employ computational methods like molecular docking. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and specific molecular interactions such as hydrogen bonds and hydrophobic interactions. abap.co.in A lower binding energy value typically indicates a more stable and stronger interaction between the ligand and the protein. abap.co.in

In studies involving derivatives of fluorinated anilines, molecular docking is used to rationalize their biological activity. For instance, docking studies on 4-anilinoquinazoline derivatives were performed to understand their binding mode with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. ijcce.ac.irijcce.ac.ir The results showed that the most potent compound had strong binding affinities for these receptors. ijcce.ac.irijcce.ac.ir Similarly, newly synthesized fluoro-substituted quinone compounds were subjected to molecular docking studies against the B-raf protein, a key target in melanoma, revealing favorable binding affinities. nih.gov These in silico analyses help in identifying key structural features responsible for biological activity and guide the design of more potent and selective inhibitors. nih.gov

| Compound Derivative Class | Protein Target | Key Finding (Binding Energy / Score) | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines (Compound 8a) | EGFR | -6.39 kcal/mol | ijcce.ac.ir |

| 4-Anilinoquinazolines (Compound 8a) | VEGFR-2 | -8.24 kcal/mol | ijcce.ac.ir |

| 2-anilino 4-amino substituted quinazolines (Compound C-02) | Pf-DHODH | Re-rank score: -173.528 kcal/mol | nih.gov |

| 5-trifluoromethoxy-2-indolinones (Compound 6g) | Acetylcholinesterase (AChE) | Kᵢ = 0.35 μM | nih.gov |

| 5-trifluoromethoxy-2-indolinones (Compound 6g) | Butyrylcholinesterase (BuChE) | Kᵢ = 0.53 μM | nih.gov |

Applications in Agrochemical Chemistry Research

Building Blocks for New Pesticides and Herbicides

4-Fluoro-2-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of complex organic molecules for agricultural applications. sigmaaldrich.com While specific, commercialized pesticides derived directly from this exact isomer are not widely documented in publicly available literature, the utility of fluorinated anilines as a class is well-established in the synthesis of potent agrochemicals. googleapis.com For instance, related structures like 2,6-dichloro-4-trifluoromethyl-aniline are crucial intermediates for major insecticides.

The primary value of this compound lies in its function as a "building block." The aniline (B41778) functional group (-NH₂) provides a versatile reaction site for chemists to build larger, more complex molecules. Through common organic reactions, the 4-fluoro-2-(trifluoromethoxy)phenyl moiety can be incorporated into various molecular scaffolds designed to act as herbicides, fungicides, or insecticides. This approach is a predominant strategy in modern agrochemical development, where easily available fluorine-containing building blocks are used to introduce the desired fluorinated groups into the final product.

The development of new pharmaceuticals and agrochemicals often relies on a broad spectrum of synthetic building blocks. Ortho-trifluoromethoxylated aniline derivatives, such as the subject of this article, are considered useful synthetic intermediates for these discovery and development processes. googleapis.com

Impact of Fluorinated Substituents on Agrochemical Efficacy